molecular formula C14H21N3O2 B1339128 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide CAS No. 876126-60-2

4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide

Cat. No. B1339128
Key on ui cas rn: 876126-60-2
M. Wt: 263.34 g/mol
InChI Key: XBYFLVPPIOYEJF-UHFFFAOYSA-N
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Patent
US08563542B2

Procedure details

To 4-amino-3-methoxybenzoic acid (1.064 g mg, 6.37 mmol) in dichloromethane (50 ml) was added DIPEA (2.22 ul, 12.74 mmol) and TBTU (2.25 g, 7.0 mmol) and the mixture stirred for 10 minutes. 4-amino-1-methylpiperidine (0.872 g, 7.65 mmol) was added and stirring continued for 16 hours. The resulting solid was filtered and dried under vacuum (1.04 g, 3.95 mmol, 62%).
Quantity
1.064 g
Type
reactant
Reaction Step One
Name
Quantity
2.22 μL
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.872 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[O:11][CH3:12].CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[NH2:44][CH:45]1[CH2:50][CH2:49][N:48]([CH3:51])[CH2:47][CH2:46]1>ClCCl>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:44][CH:45]2[CH2:50][CH2:49][N:48]([CH3:51])[CH2:47][CH2:46]2)=[O:8])=[CH:4][C:3]=1[O:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
1.064 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)OC
Name
Quantity
2.22 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.25 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.872 g
Type
reactant
Smiles
NC1CCN(CC1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum (1.04 g, 3.95 mmol, 62%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=C(C=C(C(=O)NC2CCN(CC2)C)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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